Bienvenue dans la boutique en ligne BenchChem!

8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Lipophilicity Drug-likeness Membrane permeability

This compound fills a unique gap in the coumarin-1,2,4-oxadiazole SAR matrix, combining an 8-ethoxy group with a para-methylphenyl substituent. It enables systematic matched-pair analysis against the 8-methoxy, unsubstituted-phenyl, and ortho-tolyl analogs to isolate contributions of alkoxy chain length and aryl methyl position to biological activity. The coumarin core offers scaffold-hopping potential from chromen-4-one series and a recognized fluorophore for probe development. Procure alongside analogs for a complete SAR campaign.

Molecular Formula C20H16N2O4
Molecular Weight 348.4 g/mol
CAS No. 950415-76-6
Cat. No. B6418441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
CAS950415-76-6
Molecular FormulaC20H16N2O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)C
InChIInChI=1S/C20H16N2O4/c1-3-24-16-6-4-5-14-11-15(20(23)25-17(14)16)19-21-18(22-26-19)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3
InChIKeyNLVXXQBUBNGTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 950415-76-6): Core Structural Identity and Compound Class Placement


8-Ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 950415-76-6; molecular formula C₂₀H₁₆N₂O₄; MW 348.4 g/mol) is a fully synthetic heterocyclic hybrid that fuses a 2H-chromen-2-one (coumarin) core with a 1,2,4-oxadiazole ring . It belongs to the broader class of coumarin–oxadiazole conjugates, a scaffold family extensively explored for antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties [1]. The compound is commercially available as a research-grade chemical (typical purity ≥95%) from specialty vendors . Critically, no peer-reviewed primary research article or patent specifically reporting biological or physicochemical data for this exact compound could be identified in publicly accessible databases as of April 2026 ; the evidence presented below therefore draws on structural differentiation analysis and class-level inference from closely related chromenone–oxadiazole hybrids [2].

Why Generic Substitution Fails: Structural Determinants That Distinguish 8-Ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one from Its Closest Analogs


Within the coumarin–1,2,4-oxadiazole chemical space, even minor substituent changes at the 8-position of the coumarin ring or the para-position of the pendant phenyl ring can produce measurable differences in lipophilicity, electronic distribution, steric bulk, and, as demonstrated in related chromenone–oxadiazole series, enzyme inhibitory potency [1]. The target compound combines two specific features—an 8-ethoxy group on the coumarin and a 4-methylphenyl substituent on the oxadiazole—that are absent in the most immediate commercially available analogs: the 8-methoxy variant (CAS 931717-82-7), the unsubstituted-phenyl variant (CAS 892754-16-4), and the ortho-tolyl variant (CAS 892756-04-6). Interchanging these analogs without empirical head-to-head data carries a material risk of altering target binding, cellular permeability, and metabolic stability, as documented for structurally analogous chromen-4-one–oxadiazole hybrids where substituent identity and position on the aryl ring shifted IC₅₀ values by more than 50-fold (range: 0.8–42.3 µM) [1]. Consequently, none of the closest analogs can be assumed to be functionally interchangeable with the target compound for structure–activity relationship (SAR) studies, assay development, or chemical probe optimization.

Quantitative Evidence Guide: Measured Differentiation of 8-Ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one Against Closest Analogs


Predicted Lipophilicity (cLogP) Advantage of 8-Ethoxy + 4-Methylphenyl vs. 8-Methoxy and Unsubstituted-Phenyl Analogs

The combination of an 8-ethoxy group (vs. 8-methoxy) and a 4-methylphenyl group (vs. unsubstituted phenyl) is predicted to increase the partition coefficient (cLogP) by approximately 0.8–1.2 log units relative to the 8-methoxy analog (CAS 931717-82-7) and by approximately 0.4–0.6 log units relative to the 8-ethoxy/phenyl analog (CAS 892754-16-4), based on standard group-contribution methods (π contributions: –OCH₃ → –OCH₂CH₃ ≈ +0.5; –H → –CH₃ on aryl ≈ +0.5) . While experimentally measured cLogP values are not yet published for any member of this analog series, the predicted range for the target compound (cLogP ~3.8–4.3) places it closer to the optimal lipophilicity window for passive membrane permeability (cLogP 2–5) than its more polar 8-methoxy counterpart (predicted cLogP ~3.3–3.8) .

Lipophilicity Drug-likeness Membrane permeability SAR

Steric and Electronic Differentiation: para-Methylphenyl vs. ortho-Tolyl vs. Unsubstituted Phenyl on the 1,2,4-Oxadiazole Ring

The para-methyl substitution on the pendant phenyl ring imparts distinct steric and electronic properties compared to the ortho-tolyl (CAS 892756-04-6) and unsubstituted phenyl (CAS 892754-16-4) analogs. In the related chromen-4-one–oxadiazole β-glucuronidase inhibitor series, the position of substituents on the aryl ring markedly influenced potency: compounds bearing para-substituted phenyl groups exhibited IC₅₀ values spanning 1.1–21.3 µM, while ortho-substituted variants showed altered binding modes with different hydrogen-bonding patterns to active-site residues (Tyr 508, Lys 606, Asn 484) [1]. The para-methyl group in the target compound is expected to donate electron density into the oxadiazole ring via inductive and hyperconjugative effects, modulating the heterocycle's π-electron character and its capacity for π–π stacking interactions with aromatic protein residues—an interaction motif confirmed by molecular docking for the most potent chromen-4-one–oxadiazole analog (compound 6, IC₅₀ = 0.80 ± 0.10 µM) [1].

Structure–Activity Relationship π-Stacking Enzyme inhibition Molecular recognition

Hydrogen-Bond Acceptor Capacity: 8-Ethoxy vs. 8-Hydroxy Analog and Implications for Target Engagement

The 8-ethoxy substituent eliminates the hydrogen-bond donor (HBD) capacity present in the 8-hydroxy analog (8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one), reducing the total HBD count from 1 to 0 while retaining the hydrogen-bond acceptor (HBA) capacity of the ether oxygen. In the chromen-4-one–oxadiazole docking study, the ether oxygen of the chromene-4-one ring formed a carbon–hydrogen bond with Asn 484 (distance 2.88 Å), and the absence of HBD groups on the most potent analog (compound 6) prevented engagement with key catalytic residues Asp 207, Glu 451, and Glu 540, instead favoring π-anion interactions . The target compound's 8-ethoxy group is expected to preserve the HBA interaction while avoiding the metabolic vulnerability (glucuronidation/sulfation) and increased aqueous solubility (potentially reducing membrane permeability) associated with the free 8-hydroxy group.

Hydrogen bonding Solubility Metabolic stability Prodrug design

Core Scaffold Differentiation: Chromen-2-one (Coumarin) vs. Chromen-4-one in Oxadiazole Hybrid Series

The target compound is built on a 2H-chromen-2-one (coumarin) core, whereas the most thoroughly characterized oxadiazole–chromenone series in the literature employs a 4H-chromen-4-one (chromone) scaffold [1]. This scaffold difference is non-trivial: the coumarin lactone carbonyl at position 2 has distinct electronic properties and HBA geometry compared to the chromone ketone at position 4, and coumarins are widely exploited as fluorescent probes due to their characteristic emission properties (typically λ_em 400–500 nm depending on substitution) [2]. Although no quantitative fluorescence data exist for the target compound, the 8-ethoxy substitution pattern on the coumarin core is known to enhance fluorescence quantum yield in related 7-alkoxycoumarins [2]. This dual functionality—potential bioactivity from the oxadiazole and potential fluorescence from the coumarin—is not replicated by the chromen-4-one–oxadiazole hybrids [1].

Scaffold hopping Fluorescence Bioisostere Chemical probe

Molecular Weight and Physicochemical Drug-Likeness Profile vs. Closest Analogs

The target compound (MW 348.4 g/mol) satisfies all four Lipinski Rule of Five criteria by inspection: MW < 500, cLogP < 5 (predicted ~3.8–4.3), HBD = 0 (< 5), HBA = 5 (< 10) . Its molecular weight is 14.1 g/mol higher than the 8-methoxy analog (MW 334.3 g/mol) and identical to the o-tolyl analog (MW 348.4 g/mol). The topological polar surface area (TPSA) is estimated at approximately 79–83 Ų (well below the 140 Ų threshold for oral bioavailability) based on the canonical SMILES . These parameters place the compound in a favorable drug-like chemical space for fragment-based or lead-like screening libraries. The 8-ethoxy group provides a slightly higher fraction of sp³-hybridized carbons (Fsp³) compared to the 8-methoxy analog, which may correlate with improved aqueous solubility and reduced crystal packing penalty—though this remains a class-level inference without experimental solubility data .

Drug-likeness Lipinski rules Lead optimization Physicochemical properties

Critical Data Gap Advisory: Absence of Published Head-to-Head Biological Data for This Compound

A systematic search of PubMed, Google Scholar, SciFinder, and patent databases (conducted April 2026) returned no peer-reviewed articles, patents, or publicly deposited bioassay data that specifically report biological activity (IC₅₀, EC₅₀, Kd, Ki), physicochemical measurements (logP, logD, solubility, pKa), ADMET parameters, or in vivo efficacy for 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one . The vendor confirms that 'scientific literature databases haven't yielded any published research directly connected to this specific compound' . All differentiation claims in this guide are therefore based on structural analysis and class-level inference from the closest published scaffold (chromen-4-one–oxadiazole hybrids) [1]. Procurement decisions should be made with the explicit understanding that the compound's biological profile, selectivity, and toxicity are uncharacterized; users intending to employ this compound as a chemical probe or lead molecule must budget for de novo in-house characterization.

Data transparency Procurement risk Assay validation Chemical probe criteria

Recommended Research and Industrial Application Scenarios for 8-Ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one


Structure–Activity Relationship (SAR) Expansion of Coumarin–Oxadiazole Hybrid Libraries

This compound fills a specific and previously unoccupied position in the coumarin–1,2,4-oxadiazole SAR matrix: the combination of an 8-alkoxy (ethoxy) group on the coumarin ring with a para-methylphenyl substituent on the oxadiazole. Procurement of this compound alongside its 8-methoxy analog (CAS 931717-82-7), the unsubstituted-phenyl analog (CAS 892754-16-4), and the ortho-tolyl analog (CAS 892756-04-6) enables a systematic matched-pair analysis to isolate the contributions of (i) alkoxy chain length at position 8 and (ii) methyl group position on the pendant aryl ring to any observed biological activity. Such SAR campaigns are directly informed by the class-level evidence that substituent identity and position on the aryl ring can alter enzyme inhibitory potency by >50-fold in related scaffolds [1].

β-Glucuronidase Inhibitor Screening Cascades

The chromen-4-one–oxadiazole series established β-glucuronidase as a tractable target for this scaffold class [1]. The target compound, with its chromen-2-one (coumarin) core, represents a scaffold-hopping opportunity to test whether the coumarin lactone carbonyl can replicate or improve upon the chromone ketone's interaction with active-site residues (e.g., Asn 484, Tyr 508, Lys 606). Users are advised to benchmark the compound directly against d-saccharic acid 1,4-lactone (IC₅₀ = 48.1 ± 1.2 µM) as a standard inhibitor control [1].

Fluorescent Chemical Probe Development for Cellular Imaging

The 8-ethoxycoumarin substructure is a recognized fluorophore scaffold [1]. Unlike the chromen-4-one–oxadiazole series, which has no documented fluorescence utility, this compound may serve as a starting point for developing fluorescent probes that retain the oxadiazole-mediated bioactivity while enabling subcellular localization studies via confocal microscopy. Initial characterization should include measurement of excitation/emission spectra, quantum yield, and photostability in relevant buffer systems. If fluorescence is confirmed, the compound could be prioritized over non-fluorescent oxadiazole hybrids for target engagement studies requiring visualization [1].

Computational Chemistry and Molecular Docking Benchmarking

Given the complete absence of experimental binding data, this compound presents an ideal test case for prospective computational predictions. Its well-defined structure, moderate molecular weight, and the availability of homologous crystal structures (e.g., β-glucuronidase PDB 1BHG) [1] make it suitable for docking, molecular dynamics, and free-energy perturbation studies. Comparative modeling against the published chromen-4-one–oxadiazole docking poses can generate testable hypotheses about the impact of the coumarin vs. chromone scaffold on binding mode and affinity, with subsequent experimental validation providing a rigorous assessment of computational method accuracy [1].

Quote Request

Request a Quote for 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.